molecular formula C11H19NO5 B2375060 tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate CAS No. 2174007-84-0

tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate

Cat. No.: B2375060
CAS No.: 2174007-84-0
M. Wt: 245.275
InChI Key: PWNSYYPIXNUKHS-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture, featuring a carbamate group protected by a tert-butyl moiety (Boc) and a 1,3-dioxolane group, makes it a versatile building block for the synthesis of complex molecules. The Boc group is a cornerstone in organic synthesis, widely used to protect amine functionalities during multi-step synthetic sequences, and can be readily removed under mild acidic conditions without affecting other sensitive parts of the molecule . The presence of the 1,3-dioxolane ring is particularly significant, as this functional group is commonly employed as a protected form of an aldehyde, which can be unveiled to enable further chemical transformations and molecular diversification. This combination of protected and protecting groups makes this compound exceptionally valuable for constructing amino acid derivatives and complex chiral molecules, which are pivotal in the development of active pharmaceutical ingredients (APIs). Furthermore, compounds with similar structural features have demonstrated significant utility in prodrug strategies aimed at enhancing the pharmacokinetic properties of drug candidates, such as improving oral bioavailability and maximizing systemic exposure . As such, this reagent offers researchers a powerful tool for probing new chemical space, optimizing lead compounds, and developing novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(7-13)6-9-15-4-5-16-9/h7-9H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNSYYPIXNUKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1OCCO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 1,3-dioxolane and oxopropan-2-yl groups. One common method involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the 1,3-dioxolane ring from a carbonyl compound and 1,2-ethanediol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can also participate in various chemical transformations, contributing to the formation of desired products .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate (Target) 1,3-Dioxolan-2-yl, ketone C₁₃H₂₁NO₅ 283.3 (estimated) Acetal, carbamate, ketone
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate 3-Fluorophenyl, ketone C₁₄H₁₈FNO₃ 267.3 Aryl fluoride, carbamate, ketone
tert-Butyl (1,1,1-trifluoro-3-(4-hexylphenyl)-3-oxopropan-2-yl)carbamate 4-Hexylphenyl, trifluoromethyl, ketone C₂₀H₂₈F₃NO₃ 411.4 Trifluoromethyl, aryl, carbamate
tert-Butyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate Hydrazinyl, hydroxyl C₉H₁₈N₃O₄ 248.3 Hydrazide, hydroxyl, carbamate
tert-Butyl (S)-benzyl{1-[(benzyloxy)methoxy]-3-oxopropan-2-yl}carbamate Benzyl, (benzyloxy)methoxy C₂₃H₂₉NO₆ 427.5 Ether, benzyl, carbamate

Stability and Reactivity

  • Acetal vs. Aryl Substituents : The 1,3-dioxolane group in the target compound is prone to acidic hydrolysis, whereas fluorophenyl or trifluoromethyl groups enhance stability under similar conditions .
  • Ketone Reactivity : All analogs retain the ketone group, enabling reactions such as nucleophilic additions or reductions. Steric hindrance from bulky substituents (e.g., hexylphenyl) may slow reactivity .

Analytical Characterization

All compounds were validated using:

  • NMR/IR/MS : Confirmed purity and structural integrity .
  • Crystallography : Programs like SHELXL and Mercury facilitated crystal structure determination and visualization .

Biological Activity

Tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a dioxolane moiety, and a carbamate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁NO₄
  • Molecular Weight : Approximately 279.34 g/mol
  • Melting Point : 63 °C
  • Classification : Irritant

The presence of the dioxolane ring enhances the compound's stability and reactivity, making it an interesting subject for various biological studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing tert-butyl carbamate with appropriate precursors containing the dioxolane and oxopropan-2-yl groups.
  • Catalytic Methods : Employing Brönsted or Lewis acid catalysts to facilitate the formation of the 1,3-dioxolane ring from carbonyl compounds and diols.

Antimicrobial Properties

Research indicates that compounds containing similar structural motifs to this compound exhibit significant antimicrobial activity. A study on 1,3-dioxolanes demonstrated their effectiveness against various bacterial strains and fungi:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BCandida albicans312.5 µg/mL
Compound CPseudomonas aeruginosa1250 µg/mL

These findings suggest that the biological activity of similar compounds may extend to this compound, particularly in terms of antibacterial and antifungal properties .

The mechanism of action for this compound involves interactions with specific molecular targets within microbial cells. It may act by disrupting cellular processes or by inhibiting essential enzymes necessary for microbial growth and survival. The dioxolane moiety is believed to enhance its binding affinity to these targets due to its structural characteristics .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antifungal Activity Study :
    • A series of dioxolane derivatives were tested against Candida albicans. Most derivatives exhibited significant antifungal activity, with MIC values ranging from 156.25 to 312.5 µg/mL .
  • Antibacterial Screening :
    • Compounds similar to this compound showed excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating potent inhibitory effects .

Q & A

Basic Research Questions

Q. What are the key steps and optimized conditions for synthesizing tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate?

  • Synthesis Protocol :

  • The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and functionalized intermediates. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) to prevent side reactions .
  • Solvents like dichloromethane or acetonitrile are often used to enhance solubility and reaction kinetics. pH control (neutral to mildly acidic) is critical during amine-carbamate coupling to optimize yields .
    • Purification : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended for monitoring reaction progress and isolating the final product .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Primary Methods :

  • Chromatography : TLC for rapid monitoring; HPLC with UV detection for high-resolution separation .
  • Spectroscopy : NMR (¹H and ¹³C) for structural confirmation; IR spectroscopy to verify carbamate C=O and N-H stretches .
    • Advanced Techniques : Mass spectrometry (ESI-TOF) to confirm molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate these mechanisms?

  • Mechanistic Insights :

  • The compound forms covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on enzymes, altering activity. This is studied via enzyme inhibition assays and X-ray crystallography of enzyme-inhibitor complexes .
  • Example Study : In neuroprotection models, the compound improved astrocyte viability against Aβ1-42 toxicity (IC₅₀ = 12 µM) but showed moderate effects on oxidative stress compared to galantamine. Dose-response studies and TNF-α level measurements were used to assess efficacy .
    • Table 1: Biological Activity Summary
Study FocusKey FindingMethodology UsedReference
NeuroprotectionReduced TNF-α by 40% at 10 µMELISA, cell viability assays
Oxidative Stress20% reduction in ROS vs. galantamineDCFH-DA fluorescence assay

Q. What structural insights have crystallographic studies provided for related carbamate derivatives?

  • Crystal Structure Analysis :

  • X-ray diffraction of tert-butyl carbamate derivatives revealed planar carbamate groups and hydrogen-bonding networks stabilizing molecular assemblies. For example, a derivative with a bicyclo[3.2.1]octanyl group showed chair conformations in the cyclohexane ring, influencing steric interactions .
    • Methodological Recommendations :
  • Use single-crystal X-ray diffraction to resolve stereochemistry. Pair with DFT calculations to predict electronic properties .

Q. How can researchers resolve contradictions in biological activity data, such as varying efficacy in oxidative stress models?

  • Approaches :

  • Comparative Dose-Response Analysis : Test the compound alongside positive controls (e.g., galantamine) across multiple concentrations to identify potency thresholds .
  • Mechanistic Profiling : Use patch-clamp electrophysiology to assess interactions with voltage-gated sodium channels, which may explain variability in neuronal protection .
    • Data Interpretation : Moderate oxidative stress effects may stem from limited blood-brain barrier penetration, necessitating prodrug strategies or structural modifications .

Methodological Recommendations for Advanced Studies

  • Enzyme Interaction Studies : Combine kinetic assays (e.g., Michaelis-Menten plots) with molecular docking simulations to map binding sites .
  • Structural Optimization : Modify the dioxolane or tert-butyl groups to enhance solubility or target affinity. Use QSAR models to predict bioactivity .

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